2-Bromo-4-(2-methoxyethoxy)-1-nitrobenzene
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Overview
Description
2-Bromo-4-(2-methoxyethoxy)-1-nitrobenzene: is an organic compound with the molecular formula C9H10BrNO4 It is a derivative of nitrobenzene, where the benzene ring is substituted with a bromine atom, a nitro group, and a 2-methoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(2-methoxyethoxy)-1-nitrobenzene typically involves multiple steps:
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.
Etherification: The 2-methoxyethoxy group is introduced through a nucleophilic substitution reaction, often using 2-methoxyethanol and a suitable base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and readily available reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The methoxyethoxy group can undergo various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Derivatives: From the substitution of the bromine atom or the methoxyethoxy group.
Scientific Research Applications
Chemistry: 2-Bromo-4-(2-methoxyethoxy)-1-nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be modified to produce compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, it is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique substituents make it valuable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2-methoxyethoxy)-1-nitrobenzene depends on its specific application. For instance, if used as a precursor in drug synthesis, the resulting compound’s mechanism would involve interactions with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
2-Bromo-4-(2-methoxyethoxy)phenol: Similar structure but with a hydroxyl group instead of a nitro group.
2-Bromo-4-(2-methoxyethoxy)pyridine: Contains a pyridine ring instead of a benzene ring.
2-Bromo-4-(2-methoxyethoxy)benzoic acid: Contains a carboxylic acid group instead of a nitro group.
Uniqueness: 2-Bromo-4-(2-methoxyethoxy)-1-nitrobenzene is unique due to the presence of both a nitro group and a bromine atom on the benzene ring, along with the 2-methoxyethoxy substituent
Properties
IUPAC Name |
2-bromo-4-(2-methoxyethoxy)-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-14-4-5-15-7-2-3-9(11(12)13)8(10)6-7/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNHLTDMKQYXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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